4-(1-Aminobutyl)phenol
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Overview
Description
4-(1-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It consists of a phenol group substituted with a 1-aminobutyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Aminobutyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable amine. For example, 4-bromophenol can react with 1-aminobutane under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like chromic acid.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine, and nitronium ions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(1-Aminobutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminobutyl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, known for its antiseptic and disinfectant properties.
4-Aminophenol: Similar structure but with an amino group directly attached to the phenol ring, used in the synthesis of paracetamol.
4-(1-Aminoethyl)phenol: Similar structure with an ethyl group instead of a butyl group, used in various chemical syntheses.
Uniqueness
4-(1-Aminobutyl)phenol is unique due to the presence of the 1-aminobutyl group, which imparts distinct chemical and biological properties. This structural variation allows for specific interactions with molecular targets and pathways, making it valuable in diverse applications .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(1-aminobutyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3 |
InChI Key |
RRGAECZKODLMST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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